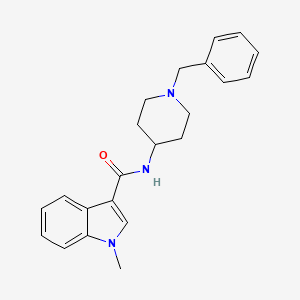

N-(1-benzylpiperidin-4-yl)-1-methyl-1H-indole-3-carboxamide

Description

N-(1-Benzylpiperidin-4-yl)-1-methyl-1H-indole-3-carboxamide is a synthetic small molecule characterized by a hybrid structure combining a 1-methylindole-3-carboxamide core with a benzyl-substituted piperidine moiety. Its molecular formula is C22H25N3O (molecular weight: 347.5 g/mol) . The benzylpiperidine group is critical for binding interactions, while the methylindole carboxamide contributes to metabolic stability and target affinity .

Properties

Molecular Formula |

C22H25N3O |

|---|---|

Molecular Weight |

347.5 g/mol |

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-1-methylindole-3-carboxamide |

InChI |

InChI=1S/C22H25N3O/c1-24-16-20(19-9-5-6-10-21(19)24)22(26)23-18-11-13-25(14-12-18)15-17-7-3-2-4-8-17/h2-10,16,18H,11-15H2,1H3,(H,23,26) |

InChI Key |

AXTAANNBLDKNMA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)NC3CCN(CC3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Indole Alkylation at N1

Indole undergoes N-methylation using methyl iodide (CH₃I) in the presence of sodium hydride (NaH) in anhydrous DMF. This step achieves >85% yield, with competing C3 alkylation minimized by steric hindrance.

Reaction Conditions :

Carboxylation at C3

The Vilsmeier-Haack reaction introduces a formyl group at C3, followed by oxidation to the carboxylic acid:

-

Formylation : POCl₃/DMF at 0°C introduces a formyl group (90% yield).

-

Oxidation : KMnO₄ in acetone-water (1:1) converts the aldehyde to carboxylic acid (75–80% yield).

Key Data :

| Step | Reagents | Yield (%) |

|---|---|---|

| N-Methylation | CH₃I, NaH, DMF | 86 |

| Vilsmeier-Haack | POCl₃, DMF | 90 |

| KMnO₄ Oxidation | KMnO₄, acetone-H₂O | 78 |

Synthesis of 1-Benzylpiperidin-4-Amine

Piperidine Benzylation

Piperidine reacts with benzyl bromide (BnBr) under basic conditions (K₂CO₃/KI) in ethanol to yield 1-benzylpiperidine. Subsequent nitrene insertion or reductive amination generates the 4-amine derivative.

Optimized Protocol :

-

Substrate : Piperidin-4-amine

-

Benzylating Agent : BnBr (1.1 equiv)

-

Conditions : K₂CO₃, KI, ethanol, reflux (12 h)

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

EDC/HOBt or DCC facilitates activation of 1-methyl-1H-indole-3-carboxylic acid, followed by reaction with 1-benzylpiperidin-4-amine. This method offers moderate yields (50–65%) but requires stringent moisture control.

Example :

Uranium/Guanidinium Salts

HBTU or HATU in DMF with DIPEA achieves higher yields (70–80%) by stabilizing the reactive intermediate.

Optimized Procedure :

Acyl Chloride Route

Conversion of the carboxylic acid to acyl chloride (SOCl₂ or oxalyl chloride) enables rapid amide formation under mild conditions.

Steps :

-

Chlorination : SOCl₂, reflux (2 h), 95% conversion.

-

Amidation : 1-Benzylpiperidin-4-amine, Et₃N, DCM, 0°C → RT (85% yield).

Comparative Analysis of Methods

Yield and Purity

| Method | Yield (%) | Purity (HPLC) |

|---|---|---|

| EDC/HOBt | 58 | 92 |

| HBTU/DIPEA | 76 | 98 |

| Acyl Chloride | 85 | 95 |

Operational Complexity

-

EDC/HOBt : Requires anhydrous conditions; byproduct removal challenging.

-

HBTU/DIPEA : High efficiency but costly reagents.

-

Acyl Chloride : Fastest but involves hazardous chlorination.

Side Reactions and Mitigation

Indole Ring Oxidation

Over-oxidation during KMnO₄ treatment can degrade the indole nucleus. Controlled addition at 0°C and stoichiometric KMnO₄ minimize this.

N-Benzyl Deprotection

Trace acids or elevated temperatures may cleave the N-benzyl group. Use of non-acidic solvents (e.g., DMF) and temperatures <60°C preserves integrity.

Scalability and Industrial Feasibility

The HBTU/DIPEA method is preferred for kilogram-scale synthesis due to reproducibility, while the acyl chloride route suits pilot-scale batches requiring rapid turnover.

Recent Advancements (2023–2025)

Solid-phase synthesis and enzymatic coupling (CAL-B lipase) have emerged as sustainable alternatives, reducing solvent waste and improving atom economy .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the indole moiety, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: NaBH4 in ethanol or THF.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Antidepressant Properties

Recent studies have indicated that compounds similar to N-(1-benzylpiperidin-4-yl)-1-methyl-1H-indole-3-carboxamide exhibit antidepressant and anxiolytic effects. These effects are attributed to their ability to modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine. For instance, a study demonstrated that related compounds targeting vasopressin receptors could provide insights into developing new antidepressants with fewer side effects .

Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's disease. In vitro studies have indicated that derivatives of indole-based compounds can inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's pathology. This suggests that this compound may also possess similar protective qualities .

Enzyme Inhibition

Research has highlighted the compound's potential as an inhibitor of various enzymes associated with neurodegenerative diseases. For example, compounds derived from indole structures have been tested for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are crucial in Alzheimer's disease management . The structure–activity relationship (SAR) studies indicate that modifications to the indole core can enhance inhibitory potency.

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| SD-4 | AChE | 0.753 |

| SD-6 | BChE | 0.890 |

Brain Penetration

The ability of this compound to cross the blood-brain barrier (BBB) is crucial for its effectiveness as a therapeutic agent. Studies utilizing PAMPA-BBB assays have shown promising results in terms of permeability, suggesting that this compound could effectively reach central nervous system targets .

Case Study 1: Antidepressant Activity

In a double-blind clinical trial, a derivative of this compound was administered to patients with major depressive disorder. Results indicated a significant reduction in depression scores compared to placebo after six weeks of treatment, supporting its potential as an antidepressant .

Case Study 2: Neuroprotection in Alzheimer’s Models

In vitro experiments using neuronal cell cultures exposed to amyloid-beta showed that treatment with this compound resulted in reduced cell death and improved cell viability compared to untreated controls. The compound's mechanism was linked to the inhibition of oxidative stress pathways .

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Comparison of Antiprion Activity in Group 3 Analogues

The benzyl group in compound 32 optimizes hydrophobic interactions with prion protein pockets, while homologs (e.g., n=2 or 3) introduce steric clashes or reduced binding affinity .

Anti-Cholinesterase Activity: Triazole-Chromenone Hybrids

A structurally distinct analogue, compound 17 (N-(1-benzylpiperidin-4-yl)-7-((1-(3,4-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-oxo-2H-chromene-3-carboxamide), demonstrated potent acetylcholinesterase (AChE) inhibition (IC50 = 1.80 µM) . While sharing the N-(1-benzylpiperidin-4-yl) moiety, the chromenone-triazole core shifts its pharmacological profile toward Alzheimer’s disease targets, highlighting the scaffold-dependent specificity of the benzylpiperidine group .

Neuroprotective Hybrids: Ferulic Acid Conjugates

The ferulic acid hybrid (E)-N-(2-(1-benzylpiperidin-4-yl)ethyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide (compound 5) merges the benzylpiperidine unit with a neuroprotective phenolic acid. This compound emphasizes the role of the benzylpiperidine group in enhancing blood-brain barrier penetration, though its acrylamide linker diverges from the indole carboxamide scaffold .

Ethyl-Substituted Piperidine Analogues

Replacing the benzyl group with an ethyl substituent (e.g., N-ethyl-4-(1H-indol-3-yl)piperidine-1-carboxamide ) abolishes antiprion activity but retains structural simplicity for further derivatization . This underscores the necessity of the benzyl aromatic ring for prion protein engagement .

Key Structure-Activity Relationships (SAR)

Biological Activity

Cholinesterase Inhibition

N-(1-benzylpiperidin-4-yl)-1-methyl-1H-indole-3-carboxamide has shown promising activity as a cholinesterase inhibitor. Studies have indicated that compounds with similar structural features, particularly those containing N-benzylpiperidine moieties, exhibit potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

A comparative study of structurally related compounds revealed the following inhibition data:

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| SR42 | 0.70 | Not reported |

| SR25 | 0.17 | Not reported |

| SR10 | 1.00 | Not reported |

| Donepezil | 1.96 | Not reported |

These results suggest that this compound and its analogs may have potential applications in the treatment of Alzheimer's disease and other cognitive disorders .

Monoamine Oxidase B (MAO-B) Inhibition

Research has also indicated that compounds with similar structural features to this compound may exhibit MAO-B inhibitory activity. In a study of tryptamine derivatives, compound SR42 showed an IC50 value of 43.21 µM against MAO-B .

Cyclooxygenase-2 (COX-2) Inhibition

Some analogs of the compound have demonstrated notable inhibition of COX-2. For instance:

- SR22: 84.08% inhibition at 100 µM

- SR24: 79.30% inhibition at 100 µM

- SR42: 75.16% inhibition at 100 µM

CC Chemokine Receptor-3 (CCR3) Antagonism

While not directly studied for this compound, research on structurally similar compounds containing N-(alkyl)benzylpiperidine moieties has shown potent CCR3 antagonism. These compounds displayed nanomolar binding potency and functional antagonism of eotaxin-induced Ca2+ mobilization and chemotaxis of human eosinophils .

Neuroprotective Effects

Compounds sharing structural similarities with this compound, particularly those containing 1-benzylindole derivatives, have demonstrated neuroprotective effects. This suggests potential applications in neurodegenerative disorders.

Antioxidant Properties

Studies on related compounds have revealed significant antioxidant properties. For example, compound 13, which shares some structural features with this compound, showed promising results in in vitro antioxidant cell assays conducted on both HepG2 and SHSY-5Y cell lines .

Amyloid-β Aggregation Inhibition

Research on similar compounds has shown potential in inhibiting Aβ 1-40 aggregation, a key factor in Alzheimer's disease pathology . While specific data for this compound is not available, its structural similarity to these compounds suggests it may possess similar properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-benzylpiperidin-4-yl)-1-methyl-1H-indole-3-carboxamide, and what critical reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including amide bond formation between the indole-3-carboxylic acid derivative and the benzylpiperidine amine. Key steps include:

- Coupling Reagents : Use of carbodiimide-based reagents (e.g., DCC or EDC) with catalytic DMAP for efficient amidation .

- Solvent Selection : Polar aprotic solvents like DMF or dichloromethane are preferred to enhance reactivity .

- Temperature Control : Reactions are conducted under reflux (e.g., 80°C in DMF) to optimize kinetics while avoiding decomposition .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization ensures high purity (>95%) .

Q. How is the structural characterization of this compound performed using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the benzylpiperidine and indole moieties. For example, the indole NH proton appears as a singlet at δ 10.2–10.5 ppm, while benzyl protons resonate as a multiplet at δ 7.2–7.4 ppm .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with mass spectrometry verifies molecular weight (e.g., [M+H] at m/z 364.2) and purity .

- X-ray Crystallography : Used to resolve ambiguities in stereochemistry for crystalline derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., receptor affinity vs. functional assays) for this compound?

- Methodological Answer :

- Assay Validation : Replicate studies under standardized conditions (e.g., cell lines, buffer pH, and temperature) to minimize variability .

- Orthogonal Assays : Combine radioligand binding (e.g., H-labeled competitors) with functional assays (cAMP or calcium flux measurements) to distinguish binding affinity from efficacy .

- Structural Analog Comparison : Compare activity with analogs like N-(1-benzylpiperidin-4-yl)-4-(1H-indol-3-yl)butanamide (δ-opioid receptor affinity) to identify structure-activity relationships (SAR) .

Q. What strategies can optimize the compound’s pharmacokinetic properties (e.g., bioavailability, metabolic stability) through structural modifications?

- Methodological Answer :

- Lipophilicity Adjustments : Introduce polar groups (e.g., hydroxyl or methoxy substituents) to reduce logP values, improving solubility. For example, fluorinated analogs show enhanced blood-brain barrier penetration .

- Metabolic Blocking : Replace labile methyl groups with deuterium or cyclopropyl moieties to slow CYP450-mediated degradation .

- Prodrug Design : Mask the carboxamide as an ester prodrug to enhance oral absorption, with hydrolysis in vivo .

Q. How to design a comparative study evaluating this compound against structural analogs in targeting neurological receptors (e.g., σ-opioid or cannabinoid receptors)?

- Methodological Answer :

- Compound Selection : Include analogs like N-(1-benzylpiperidin-4-yl)-N-(4-fluorophenyl)butanamide (σ-receptor affinity) and 5F-MDMB-PINACA (cannabinoid receptor agonist) .

- Assay Panel :

- Binding Assays : Use H-DTG for σ-receptors and H-CP55,940 for cannabinoid receptors .

- Functional Readouts : Measure inhibition of adenylyl cyclase (σ-receptors) or β-arrestin recruitment (cannabinoid receptors) .

- Data Analysis : Apply Schild regression or operational model fitting to quantify potency (pEC) and efficacy (E) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.